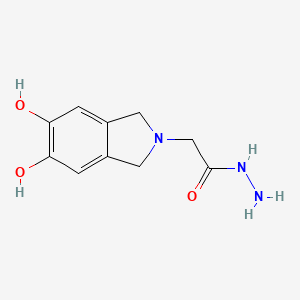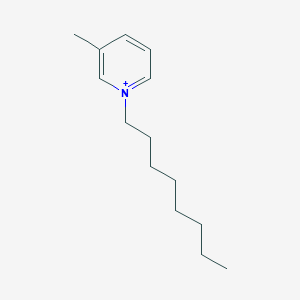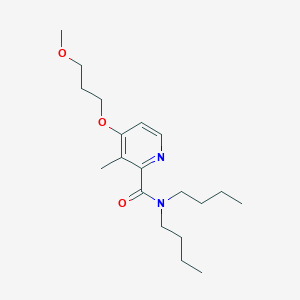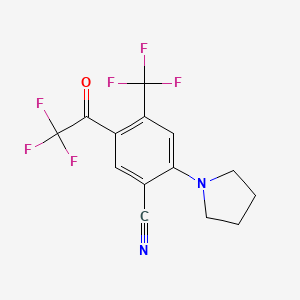
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of a pyrrolidine ring, trifluoroacetyl, and trifluoromethyl groups attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine ring is introduced to a benzonitrile derivative. The trifluoroacetyl and trifluoromethyl groups are often introduced through electrophilic aromatic substitution reactions using reagents such as trifluoroacetic anhydride and trifluoromethyl iodide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic anhydride for electrophilic substitution; sodium hydride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoroacetyl and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine: Similar in structure but with a pyridine core instead of benzonitrile.
3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile: Similar but lacks the trifluoroacetyl group.
Uniqueness
2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoroacetyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
682345-07-9 |
|---|---|
Formule moléculaire |
C14H10F6N2O |
Poids moléculaire |
336.23 g/mol |
Nom IUPAC |
2-pyrrolidin-1-yl-5-(2,2,2-trifluoroacetyl)-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H10F6N2O/c15-13(16,17)10-6-11(22-3-1-2-4-22)8(7-21)5-9(10)12(23)14(18,19)20/h5-6H,1-4H2 |
Clé InChI |
KHPLELRKILMQJC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC(=C(C=C2C#N)C(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


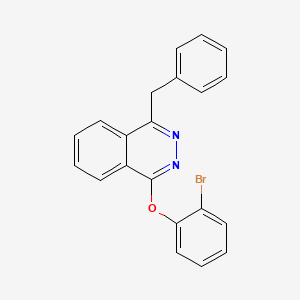
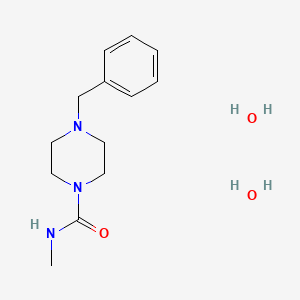

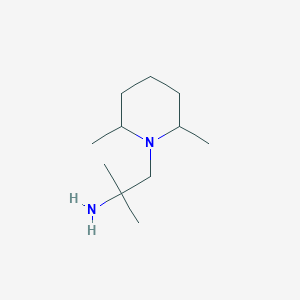

![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
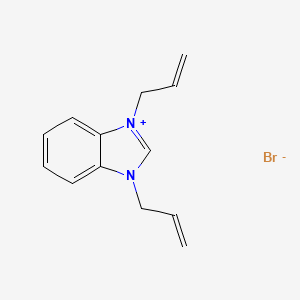
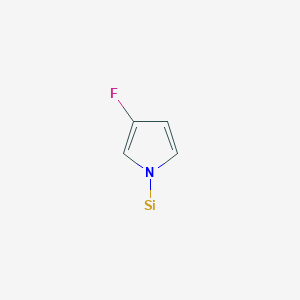
![2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate](/img/structure/B12526915.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
